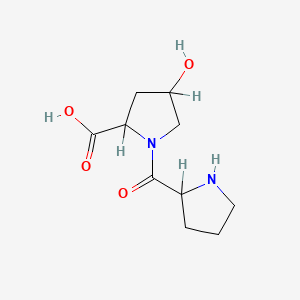

H-Pro-Hyp-OH

説明

特性

IUPAC Name |

4-hydroxy-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c13-6-4-8(10(15)16)12(5-6)9(14)7-2-1-3-11-7/h6-8,11,13H,1-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPXCLZMBSJLSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CC(CC2C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398196 | |

| Record name | Prolyl-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18684-24-7 | |

| Record name | Prolyl-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dipeptide H-Pro-Hyp-OH: A Key Modulator of Fibroblast Function and Extracellular Matrix Homeostasis

A Technical Guide for Researchers and Drug Development Professionals

The dipeptide prolyl-hydroxyproline (H-Pro-Hyp-OH), a major metabolite of ingested collagen, has emerged as a significant bioactive molecule influencing fibroblast behavior and the synthesis of extracellular matrix (ECM) components. This technical guide provides an in-depth overview of the biological functions of this compound in fibroblasts, focusing on its role in cell proliferation, migration, and the synthesis of collagen and hyaluronic acid. Detailed experimental protocols and an analysis of the underlying signaling pathways are presented to support further research and therapeutic development in areas such as wound healing, skin aging, and fibrotic disorders.

Core Biological Functions of this compound in Fibroblasts

This compound exerts pleiotropic effects on fibroblasts, primarily promoting tissue repair and regeneration. Its key functions include the stimulation of fibroblast proliferation and migration, and the upregulation of essential ECM components.

Fibroblast Proliferation and Migration

This compound has been demonstrated to be a potent initiator of fibroblast proliferation, particularly for cells cultured on a collagen gel matrix, which typically induces a quiescent state.[1][2][3] This effect is dose-dependent, with significant activity observed at concentrations around 200 µM.[4] Notably, this compound appears to selectively stimulate a subpopulation of fibroblasts expressing the p75 neurotrophin receptor (p75NTR), a marker associated with mesenchymal stem cells and fibroblasts involved in wound healing.[3][5]

The dipeptide also enhances fibroblast migration. In ex vivo studies using mouse skin explants, this compound significantly increased the number of fibroblasts migrating out of the tissue.[1][2][6] This pro-migratory effect is critical for the initial stages of wound repair, where fibroblasts need to populate the wound bed.

Stimulation of Hyaluronic Acid Synthesis

A key function of this compound in dermal fibroblasts is the significant enhancement of hyaluronic acid (HA) synthesis.[7] At a concentration of 200 nmol/mL, this compound was found to increase HA production by 3.8-fold in cultured human dermal fibroblasts.[7] This is accompanied by a 2.3-fold increase in the mRNA expression of Hyaluronan Synthase 2 (HAS2), the primary enzyme responsible for HA synthesis in these cells.[7] The increased production of HA contributes to tissue hydration, lubrication, and the creation of a conducive environment for cell migration and proliferation.

Modulation of Collagen Synthesis and ECM Remodeling

While direct quantitative data on this compound-induced collagen synthesis is still emerging, studies on collagen hydrolysates, of which this compound is a key component, show an increase in collagen production.[8] The tripeptide H-Gly-Pro-Hyp-OH, which is structurally similar, also stimulates collagen synthesis.[9] Furthermore, the signaling pathways activated by this compound, such as the STAT3 pathway, are known to be involved in the regulation of collagen gene expression.[10]

The influence of this compound on matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), which are critical for ECM turnover and remodeling, is an area of active investigation. The synthetic collagen analogue (Gly-Pro-Hyp)10 has been shown to promote the enzymatic activity of MMP-2, suggesting a potential role for Hyp-containing peptides in ECM remodeling.[7]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on fibroblast functions as reported in the literature.

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| Cell Proliferation | Human Dermal Fibroblasts | 200 nmol/mL | 1.5-fold increase | [7] |

| Mouse Skin Fibroblasts | 0-1000 nmol/mL | Dose-dependent increase on collagen gel | [1][2][11] | |

| Cell Migration | Mouse Skin Fibroblasts (ex vivo) | 200 nmol/mL | Significant increase after 72h | [1][2][6] |

| Hyaluronic Acid Synthesis | Human Dermal Fibroblasts | 200 nmol/mL | 3.8-fold increase | [7] |

| HAS2 mRNA Expression | Human Dermal Fibroblasts | 200 nmol/mL | 2.3-fold elevation | [7] |

| p-STAT3 Activation | Human Dermal Fibroblasts | Not specified | Elevated phosphorylation within 60 min | [7] |

| p-ERK Upregulation | Adult Tenocytes | 200 µg/mL | ~6.0-fold increase at 24h | [2] |

Signaling Pathways Activated by this compound

This compound mediates its effects on fibroblasts through the activation of specific intracellular signaling cascades. The primary pathways identified are the STAT3 and the Integrin-ERK pathways.

STAT3 Signaling Pathway

The stimulation of hyaluronic acid synthesis by this compound is mediated through the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).[7] Upon activation, phosphorylated STAT3 (p-STAT3) translocates to the nucleus and acts as a transcription factor, upregulating the expression of target genes, including HAS2. The inhibition of protein kinases with agents like genistein (B1671435) or H7 abolishes the this compound-induced stimulation of HAS2 mRNA, confirming the involvement of a kinase-dependent pathway leading to STAT3 activation.[7]

Integrin-ERK Signaling Pathway

Evidence suggests that this compound may function as a ligand for integrins, particularly α5β1-integrin.[2] Binding of this compound to integrins can trigger outside-in signaling, leading to the activation of the Extracellular signal-regulated kinase (ERK) pathway. The phosphorylation of ERK (p-ERK) is a key event in signaling cascades that regulate cell proliferation and migration. In tendon cells, this compound treatment leads to a significant upregulation of p-ERK.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological functions of this compound in fibroblasts.

Fibroblast Migration Assay (Ex vivo Skin Explant Model)

This protocol is adapted from studies observing fibroblast migration from mouse skin explants.[1][6]

Workflow Diagram:

Methodology:

-

Tissue Preparation: Aseptically harvest dorsal skin from a mouse. Remove subcutaneous fat and cut the skin into small discs (e.g., 4 mm diameter).

-

Culture Setup: Place one skin disc, dermis side down, in the center of each well of a 24-well plate.

-

Treatment: Add serum-free DMEM supplemented with antibiotics and the desired concentrations of this compound (e.g., 0, 50, 100, 200 µM). It is crucial to use serum-free medium to avoid confounding effects from growth factors present in FBS.[12]

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

-

Observation and Quantification: At regular intervals (e.g., 24, 48, and 72 hours), observe the outgrowth of spindle-shaped fibroblasts from the skin discs using a phase-contrast microscope. The number of migrated cells within a defined area around the explant can be counted. To confirm that the migration is due to cell proliferation, a parallel experiment can be conducted in the presence of a proliferation inhibitor like Mitomycin C.[2][6]

Fibroblast Proliferation Assay on Collagen Gel

This assay is designed to assess the specific growth-initiating effect of this compound on fibroblasts in a more physiologically relevant 3D environment.[1][11][12]

Methodology:

-

Collagen Gel Preparation: Prepare a collagen solution (e.g., 0.3% Type I collagen) and mix it with an equal volume of 2x concentrated DMEM. Adjust the pH to neutral (7.2-7.4) to initiate gelation. Dispense the mixture into a 96-well plate and incubate at 37°C for at least 1 hour to allow for complete gelation.

-

Cell Seeding: Harvest fibroblasts and resuspend them in DMEM containing 10% Low Molecular Weight (LMW) compound-free FBS. The use of LMW-free FBS is critical to eliminate pre-existing bioactive peptides that could mask the effect of this compound. Seed the cells onto the collagen gels at a density of 5 x 10^3 cells/well.

-

Treatment: Add this compound to the culture medium at various concentrations.

-

Incubation: Culture the cells for the desired period (e.g., up to 144 hours).

-

Quantification of Proliferation: Cell proliferation can be quantified using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8). Add the CCK-8 reagent to each well, incubate according to the manufacturer's instructions, and measure the absorbance at the appropriate wavelength.

Quantification of Soluble Collagen Synthesis (Sircol Assay)

The Sircol Soluble Collagen Assay is a quantitative dye-binding method used to measure newly synthesized, soluble collagen released into the cell culture medium.[11][12][13]

Methodology:

-

Cell Culture and Treatment: Culture fibroblasts to near confluence. Replace the medium with serum-free medium containing L-ascorbic acid (as a cofactor for prolyl hydroxylase) and different concentrations of this compound. Culture for 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Collagen Precipitation: Add 1 ml of Sircol Dye Reagent to 100 µl of the supernatant. Mix and incubate at room temperature for 30 minutes to allow the dye to bind to collagen and precipitate.

-

Isolation of Collagen-Dye Complex: Centrifuge at 10,000 rpm for 10 minutes to pellet the complex. Discard the supernatant.

-

Elution of Bound Dye: Dissolve the pellet in 1 ml of Sircol Alkali Reagent.

-

Quantification: Measure the absorbance of the solution at 540 nm. The collagen concentration is determined by comparing the absorbance to a standard curve prepared using the provided collagen standard.

Western Blot Analysis of STAT3 and ERK Phosphorylation

This protocol provides a general framework for detecting the phosphorylation status of key signaling proteins in response to this compound treatment.[3][5][14]

Methodology:

-

Cell Culture and Stimulation: Grow fibroblasts to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling activity. Stimulate the cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) or phosphorylated ERK (p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

-

Data Analysis: To normalize the data, the membrane can be stripped and re-probed with antibodies against total STAT3 or total ERK, and a loading control such as GAPDH or β-actin. Quantify the band intensities using densitometry software.

Conclusion and Future Directions

This compound is a key bioactive dipeptide that plays a crucial role in modulating fibroblast activity. Its ability to stimulate fibroblast proliferation and migration, enhance hyaluronic acid synthesis, and potentially influence collagen production highlights its therapeutic potential in wound healing, dermatology, and regenerative medicine. The elucidation of its signaling pathways, primarily involving STAT3 and integrin-ERK activation, provides a foundation for targeted drug development.

Future research should focus on several key areas:

-

Receptor Identification: Definitive identification and characterization of the cell surface receptor(s) for this compound.

-

ECM Remodeling: A comprehensive analysis of the effects of this compound on the expression and activity of MMPs and TIMPs in fibroblasts.

-

In Vivo Efficacy: Further in vivo studies to validate the therapeutic efficacy of this compound in models of wound healing and skin aging.

-

Synergistic Effects: Investigation of the potential synergistic effects of this compound with other growth factors and bioactive molecules.

By continuing to unravel the complex biological functions of this simple but potent dipeptide, the scientific and medical communities can better harness its potential for therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]

- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthetic hydroxyproline-containing collagen analogue (Gly–Pro–Hyp)10 promotes enzymatic activity of matrixmetalloproteinase-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proline hydroxylation in collagen supports integrin binding by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) Attenuates Interleukin-6 (IL-6)-induced Collagen Synthesis and Resultant Hypertrophy in Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Collagen Synthesis Is Suppressed in Dermal Fibroblasts by the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ilexlife.com [ilexlife.com]

- 13. interchim.fr [interchim.fr]

- 14. benchchem.com [benchchem.com]

Prolyl-Hydroxyproline (Pro-Hyp): A Deep Dive into its Mechanism of Action in Cutaneous Biology

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Prolyl-hydroxyproline (Pro-Hyp) is a major bioactive dipeptide that appears in the bloodstream following the oral ingestion of collagen hydrolysates.[1][2][3] This food-derived peptide has garnered significant attention in the field of dermatology and skin aging research due to its demonstrated efficacy in improving skin health.[3][4][5] Pro-Hyp is resistant to degradation by plasma peptidases, allowing it to circulate and reach target tissues like the skin, where it exerts its biological effects.[6] This technical guide provides an in-depth exploration of the molecular mechanisms through which Pro-Hyp influences skin physiology, with a focus on its interactions with dermal fibroblasts and the extracellular matrix (ECM).

Core Mechanism of Action: Stimulating the Skin's Intrinsic Regenerative Capacity

Pro-Hyp's primary mechanism of action revolves around its ability to act as a signaling molecule, directly influencing the behavior of key dermal cells. It primarily targets dermal fibroblasts, the main cell type responsible for producing and maintaining the skin's structural integrity. The effects of Pro-Hyp are multifaceted, encompassing the stimulation of cell proliferation, migration, and the synthesis of crucial ECM components.

Impact on Dermal Fibroblasts

Fibroblasts are central to skin health, producing collagen, elastin, and hyaluronic acid, which provide the skin with its strength, elasticity, and hydration. Pro-Hyp has been shown to significantly enhance the functional activity of these cells.

1.1. Stimulation of Fibroblast Proliferation and Migration

Pro-Hyp acts as a growth-initiating factor for fibroblasts, particularly those involved in wound healing and tissue remodeling.[6][7][8] In vitro studies have demonstrated that Pro-Hyp can stimulate the proliferation of dermal fibroblasts.[1][9] For instance, at a concentration of 200 nmol/mL, Pro-Hyp was found to increase the proliferation of cultured human dermal fibroblasts by 1.5-fold.[1][10]

Furthermore, Pro-Hyp promotes the migration of fibroblasts from skin explants, a critical process in wound repair.[11][12][13] The addition of 200 nmol/mL of Pro-Hyp to a culture of mouse skin discs significantly increased the number of fibroblasts migrating out from the tissue after 72 hours.[11][12] This chemotactic effect suggests that Pro-Hyp can attract fibroblasts to sites of damage, thereby accelerating the healing process.[4][10] Interestingly, Pro-Hyp has been shown to specifically trigger the growth of p75NTR-positive fibroblasts, a subpopulation of fibroblasts associated with wound healing, when cultured on a collagen gel.[6][8]

1.2. Enhanced Synthesis of Extracellular Matrix Components

A key aspect of Pro-Hyp's action is its ability to upregulate the production of essential ECM molecules, thereby improving skin hydration and structure.

-

Hyaluronic Acid (HA) Synthesis: Pro-Hyp is a potent stimulator of hyaluronic acid synthesis in dermal fibroblasts.[1][9] Studies have shown that Pro-Hyp can increase HA production by as much as 3.8-fold at a concentration of 200 nmol/mL.[1][10] This effect is mediated by the upregulation of Hyaluronan Synthase 2 (HAS2), the primary enzyme responsible for HA synthesis in the skin.[1][[“]] The increase in HAS2 mRNA levels has been quantified to be around 2.3-fold following Pro-Hyp treatment.[1][10]

-

Collagen Synthesis: While direct quantitative data on Pro-Hyp's effect on collagen synthesis is still emerging, its role as a constituent of collagen and its stimulatory effect on fibroblasts suggest a positive influence.[15][16] The building blocks of collagen, proline and hydroxyproline, make up a significant portion of the collagen molecule.[16][17] The process of proline hydroxylation, catalyzed by prolyl hydroxylases, is a critical post-translational modification essential for the formation of stable collagen triple helices.[16][18][19] By providing a direct source of hydroxyproline, Pro-Hyp may support the intricate process of collagen fibril formation.[17][18]

Signaling Pathways Activated by Pro-Hyp

The cellular effects of Pro-Hyp are initiated through the activation of specific intracellular signaling pathways.

2.1. The STAT3 Signaling Pathway in Hyaluronic Acid Synthesis

The stimulatory effect of Pro-Hyp on hyaluronic acid synthesis is mediated through the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][[“]] Upon stimulation by Pro-Hyp, STAT3 is phosphorylated within a short time frame (around 60 minutes).[1][10] Phosphorylated STAT3 then translocates to the nucleus, where it acts as a transcription factor, binding to the promoter region of the HAS2 gene and upregulating its expression.[1] The inhibition of protein kinases with agents like genistein (B1671435) or H7 has been shown to abolish the Pro-Hyp-induced stimulation of HAS2 mRNA, confirming the involvement of this signaling cascade.[1][10]

Effects on Skin Barrier Function

In vivo studies have indicated that oral administration of collagen peptides, including Pro-Hyp and hydroxyprolyl-glycine (Hyp-Gly), can ameliorate skin barrier dysfunction.[5] In a study on hairless mice with a compromised skin barrier, dietary supplementation with Pro-Hyp and Hyp-Gly significantly decreased transepidermal water loss (TEWL) and increased the water content of the stratum corneum.[5] A DNA microarray analysis of the skin from these mice revealed alterations in gene expression, including the upregulation of muscle-related genes.[5] While the direct interaction with keratinocytes is less characterized than with fibroblasts, the improvement in barrier function points to a broader impact on the epidermis.

Quantitative Data on the Effects of Prolyl-Hydroxyproline

The following tables summarize the key quantitative findings from in vitro and in vivo studies on Pro-Hyp.

Table 1: In Vitro Effects of Pro-Hyp on Human Dermal Fibroblasts

| Parameter | Concentration | Result | Reference |

| Cell Proliferation | 200 nmol/mL | 1.5-fold increase | [1][9][10] |

| Hyaluronic Acid Synthesis | 200 nmol/mL | 3.8-fold increase | [1][9][10] |

| HAS2 mRNA Levels | 200 nmol/mL | 2.3-fold increase | [1][10] |

| STAT3 Phosphorylation | Not specified | Elevated within 60 minutes | [1][10] |

Table 2: In Vitro Effects of Pro-Hyp on Mouse Skin Fibroblasts

| Parameter | Concentration | Incubation Time | Result | Reference |

| Fibroblast Migration | 200 nmol/mL | 72 hours | Significant increase in migrated cells | [11][12][13] |

| Fibroblast Growth on Collagen Gel | 0-1000 nmol/mL | Not specified | Dose-dependent enhancement | [11][13] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies employed in key studies investigating the effects of Pro-Hyp.

Cell Culture

-

Cell Type: Primary human dermal fibroblasts or fibroblasts obtained from the skin of Balb/c mice.[1][11]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 584 mg/L L-glutamine, and 0.01 mg/mL gentamicin.[11][20]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C under a 5% CO2 atmosphere.[11][20] The medium is typically changed every 2 days.[20]

-

Note on FBS: It has been discovered that some commercial lots of FBS contain significant levels of hydroxyprolyl peptides, including Pro-Hyp, which can mask the effects of exogenously added peptides.[2][21] For rigorous studies, it is recommended to use FBS that has been depleted of low molecular weight compounds or to perform experiments in serum-free conditions where possible.[2]

Fibroblast Migration Assay (Skin Explant Model)

-

Preparation: Abdominal skin from mice is cut into square pieces (approx. 6-7 mm width).[11][20]

-

Culture Setup: The skin pieces are placed at the bottom of a 24-well culture plate.[11] A thin plastic plate (Cell Disk) may be placed on top to ensure attachment.[11]

-

Treatment: 300 µL of DMEM with or without FBS and containing the test concentration of Pro-Hyp (e.g., 200 nmol/mL) is added to each well.[11]

-

Quantification: The number of fibroblasts that have migrated out from the skin explant up to a certain distance (e.g., 1 mm) is counted at specific time points (e.g., every 24 hours for 72 hours) using a microscope.[11][20]

Hyaluronic Acid (HA) Quantification

-

Method: HA levels in the cell culture medium are typically measured using a commercially available Hyaluronic Acid ELISA kit.

-

Procedure: Human dermal fibroblasts are seeded in culture plates and allowed to adhere. The medium is then replaced with fresh medium containing various concentrations of Pro-Hyp. After a specified incubation period (e.g., 48 hours), the culture medium is collected, and the HA concentration is determined according to the manufacturer's instructions for the ELISA kit.

Gene Expression Analysis (Quantitative Real-Time PCR for HAS2)

-

RNA Extraction: Total RNA is extracted from cultured fibroblasts treated with Pro-Hyp using a suitable RNA isolation kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: Quantitative real-time PCR is performed using the synthesized cDNA, specific primers for the HAS2 gene, and a fluorescent dye (e.g., SYBR Green). The relative expression of HAS2 is normalized to a housekeeping gene (e.g., GAPDH).

Integrated View of Pro-Hyp's Action in Skin

The diagram below provides a logical overview of how Pro-Hyp contributes to improved skin health, from its origin in collagen hydrolysates to its cellular and physiological effects.

Conclusion

Prolyl-hydroxyproline is a key bioactive dipeptide derived from dietary collagen that exerts significant beneficial effects on the skin. Its mechanism of action is centered on the direct stimulation of dermal fibroblasts, leading to increased proliferation, migration, and the synthesis of vital extracellular matrix components, most notably hyaluronic acid. The activation of the STAT3 signaling pathway is a critical event in its stimulation of HA production. These cellular activities translate into improved skin hydration, enhanced barrier function, and accelerated wound healing. The comprehensive understanding of Pro-Hyp's molecular pathways provides a strong scientific basis for its use in nutricosmetics and therapeutic agents aimed at combating skin aging and promoting cutaneous health. Further research into its specific cell surface receptors and its effects on other skin cell types will continue to illuminate the full potential of this remarkable dipeptide.

References

- 1. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Oral collagen-derived dipeptides, prolyl-hydroxyproline and hydroxyprolyl-glycine, ameliorate skin barrier dysfunction and alter gene expression profiles in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]

- 7. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dpu.ac.th [dpu.ac.th]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin. | Semantic Scholar [semanticscholar.org]

- 13. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. researchgate.net [researchgate.net]

- 16. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. A novel profibrotic mechanism mediated by TGF-β-stimulated collagen prolyl hydroxylase expression in fibrotic lung mesenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. researchmap.jp [researchmap.jp]

- 21. researchgate.net [researchgate.net]

H-Pro-Hyp-OH (Prolyl-Hydroxyproline) as a Biomarker for Collagen Turnover: A Technical Guide

Introduction

Collagen is the most abundant protein in mammals, providing the primary structural framework for connective tissues such as skin, bones, tendons, and cartilage.[1] The continuous process of collagen synthesis and degradation, known as collagen turnover, is fundamental to tissue maintenance, repair, and remodeling.[2] Dysregulation of this process is a hallmark of numerous physiological and pathological conditions, including wound healing, aging, fibrosis, and cancer.[3][4][5][6] Consequently, the ability to accurately monitor collagen turnover is of paramount importance for researchers, clinicians, and professionals in drug development.

This technical guide focuses on the dipeptide Prolyl-Hydroxyproline (Pro-Hyp or H-Pro-Hyp-OH), a specific breakdown product of collagen, and its utility as a biomarker for collagen turnover. When collagen is degraded by enzymes like matrix metalloproteinases (MMPs), it releases small peptides into circulation, which are subsequently excreted in urine.[4][7][8] Among these, Pro-Hyp is one of the most abundant and stable, making it a promising candidate for tracking the dynamics of collagen metabolism.[9][10] This document provides an in-depth overview of the biochemistry, signaling pathways, and analytical methodologies related to Pro-Hyp, offering a comprehensive resource for its application in research and development.

Biochemistry: From Collagen Fibrils to Circulating Peptides

Collagen's unique triple helix structure is rich in glycine, proline, and hydroxyproline (B1673980) residues.[1] The degradation of mature, cross-linked collagen is a multi-step enzymatic process.

-

Initiation by Collagenases : The process begins with the cleavage of the collagen triple helix by specific collagenases, primarily Matrix Metalloproteinases (MMPs) such as MMP-1, MMP-8, and MMP-13.[7]

-

Denaturation and Further Degradation : This initial cleavage destabilizes the triple helix, causing it to unwind into denatured gelatin fragments at body temperature.[10] These fragments are then susceptible to further breakdown by other proteases (gelatinases like MMP-2 and MMP-9) and exopeptidases.[8][10]

-

Release of Di- and Tripeptides : This cascade of enzymatic activity results in the release of small, stable oligopeptides into the bloodstream. Due to the high prevalence of the Gly-Pro-Hyp sequence in collagen, peptides such as Pro-Hyp, Hydroxyprolyl-Glycine (Hyp-Gly), and Gly-Pro-Hyp are significant degradation products.[9][10][11]

These peptides are resistant to further degradation by plasma peptidases, allowing them to circulate and eventually be cleared by the kidneys.[10] It is crucial to note that circulating Pro-Hyp has a dual origin: it can be derived from the breakdown of endogenous collagen within tissues or from the digestion and absorption of dietary collagen or gelatin.[9][12][13] This distinction is critical when interpreting biomarker data.

Biological Activity and Signaling Pathways of Pro-Hyp

Beyond being a simple breakdown product, Pro-Hyp exhibits biological activity, most notably as a growth-initiating factor for specific fibroblast populations involved in wound healing.[4][14]

Fibroblasts, the primary cells responsible for collagen synthesis, typically exist in a quiescent state when attached to mature collagen fibrils.[14] However, during tissue injury, a subpopulation of fibroblasts expressing the p75 neurotrophin receptor (p75NTR), a mesenchymal stem cell marker, proliferates to repair the wound.[4][15][16] Studies have shown that Pro-Hyp specifically triggers the growth of these p75NTR-positive fibroblasts, while having no significant effect on p75NTR-negative fibroblasts found in healthy, quiescent tissue.[10][14]

This specificity suggests a targeted mechanism for promoting tissue repair only at sites of injury where endogenous Pro-Hyp is generated. The ingestion of collagen hydrolysates, which increases circulating Pro-Hyp levels, has been shown to enhance the healing of pressure ulcers, likely through this same mechanism.[4][10]

Quantitative Data on Collagen-Derived Peptides

The concentration of Pro-Hyp and related peptides in biological fluids is a key aspect of their use as biomarkers. The following tables summarize quantitative findings from various studies.

Table 1: Plasma Concentrations of Collagen Peptides After Oral Ingestion

| Peptide | Condition | Concentration (nmol/mL) | Subject Group | Reference |

|---|---|---|---|---|

| Pro-Hyp (linear) | Baseline | Not specified | Healthy Volunteers | [17] |

| Max level post-ingestion | ~6.0 (approx.) | Healthy Volunteers | [17] | |

| Pro-Hyp (cyclic) | Baseline | Not detected | Healthy Volunteers | [17] |

| Max level post-ingestion | 0.1413 - 0.3443 | Healthy Volunteers | [17] |

| Hyp-Gly | After ingestion | Ratio to Pro-Hyp: 0.063 - 0.221 | Healthy Volunteers (n=5) |[18] |

Table 2: Urinary Peptide Levels and Correlation with Diet

| Peptide | Correlation with Meat Consumption (r-value) | Key Finding | Reference |

|---|---|---|---|

| Pro-Hyp | 0.37 | A non-negligible fraction is from endogenous collagen. | [9][12] |

| Hyp-Gly | 0.72 | Better potential biomarker for evaluating recent meat consumption. |[9][12] |

Table 3: In Vitro Bioactivity of Pro-Hyp

| Peptide | Concentration | Effect | Cell System | Reference |

|---|---|---|---|---|

| Pro-Hyp | 200 nmol/mL (200 µM) | Significantly enhanced fibroblast growth on collagen gel. | Mouse Skin Fibroblasts | [19][20] |

| Pro-Hyp | 0 - 1000 nmol/mL | Dose-dependent enhancement of fibroblast growth. | Mouse Skin Fibroblasts | [19][20] |

| Pro-Hyp (cyclic) | 7 nmol/mL | Significantly enhanced fibroblast growth more than linear Pro-Hyp. | Mouse Skin Fibroblasts |[17][21] |

Table 4: Analytical Method Validation for Collagen Peptides (LC-MS/MS)

| Peptide | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

|---|---|---|---|---|

| Pro-Hyp | 0.14 µM | Not specified | 100.5 | [22] |

| Hyp-Gly | Not specified | Not specified | 101.7 | [22] |

| Gly-Pro-Hyp | Not specified | Not specified | 99.9 |[22] |

Experimental Protocols

Protocol 1: Quantification of Pro-Hyp in Human Plasma by LC-MS/MS

This protocol provides a generalized workflow for the sensitive and specific measurement of Pro-Hyp in biological fluids, based on methodologies described in the literature.[17][18][23]

1. Sample Collection and Preparation:

-

Collect peripheral blood into heparinized tubes.

-

Centrifuge at 3,000 rpm for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Thaw plasma samples on ice. To 100 µL of plasma, add 400 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis:

-

Instrumentation : A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Separation :

-

Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : A linear gradient from ~2% B to ~95% B over several minutes, followed by re-equilibration. Flow rate: ~0.3 mL/min.

-

Injection Volume : 5-10 µL.

-

-

Mass Spectrometry Detection :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : Monitor specific precursor-to-product ion transitions for Pro-Hyp (and internal standard, if used). The exact m/z values must be optimized for the specific instrument.

-

Instrument Parameters : Optimize parameters such as capillary voltage, cone voltage, and collision energy to achieve maximum signal intensity.

-

3. Data Analysis and Quantification:

-

Generate a standard curve using known concentrations of a pure Pro-Hyp standard.

-

Plot the peak area ratio (analyte/internal standard) against concentration.

-

Calculate the concentration of Pro-Hyp in the unknown samples by interpolating their peak area ratios from the standard curve.

Protocol 2: Fibroblast Proliferation Assay on Collagen Gel

This protocol outlines a method to assess the bioactivity of Pro-Hyp on fibroblast growth, mimicking the in vivo environment where these cells are attached to a collagen matrix.[19][20][21]

1. Cell Culture and Seeding:

-

Culture primary mouse or human skin fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Prepare collagen gels: On ice, mix acid-soluble type I collagen solution with a neutralizing buffer and culture medium to a final collagen concentration of ~0.15%.

-

Dispense 0.5 mL of the collagen solution into each well of a 24-well plate and incubate at 37°C for 30 minutes to allow for gelation.

-

Harvest fibroblasts using trypsin-EDTA, resuspend them in DMEM with 10% FBS, and seed them onto the surface of the pre-formed collagen gels at a density of ~2 x 10⁴ cells/well.

-

Allow cells to attach for 24 hours at 37°C in a 5% CO₂ incubator.

2. Treatment and Incubation:

-

After attachment, replace the medium with fresh DMEM containing 10% FBS and different concentrations of Pro-Hyp (e.g., 0, 10, 50, 200 nmol/mL). Include appropriate controls (e.g., vehicle).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

3. Assessment of Proliferation:

-

Use a cell viability reagent such as the Cell Counting Kit-8 (WST-8).

-

Add 50 µL of the CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance of the culture medium at 450 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

4. Data Analysis:

-

Calculate the mean absorbance for each treatment group.

-

Express the results as a percentage of the control (0 nmol/mL Pro-Hyp) to determine the dose-dependent effect on fibroblast proliferation.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.

Conclusion and Future Outlook

The dipeptide this compound (Pro-Hyp) is a direct and specific product of collagen degradation, making it a highly valuable biomarker for monitoring collagen turnover. Its dual origin from both endogenous metabolism and dietary sources presents both a challenge and an opportunity; while careful interpretation is needed, it allows for the investigation of both tissue pathology and the bioavailability of nutritional supplements. The discovery of its specific bioactivity on p75NTR-positive fibroblasts opens new avenues for therapeutic strategies in wound healing and regenerative medicine.[10][14]

Standardized, high-sensitivity analytical methods like LC-MS/MS are crucial for the reliable quantification of Pro-Hyp in clinical and research settings.[22] Future research should focus on further elucidating the downstream signaling pathways activated by Pro-Hyp, distinguishing between biomarkers of collagen formation and degradation in various disease states, and establishing definitive clinical reference ranges. As our understanding grows, Pro-Hyp is poised to become an indispensable tool in the study of connective tissue disorders and the development of next-generation therapeutics.

References

- 1. Collagen - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Changes in collagen synthesis and degradation during skeletal muscle growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]

- 11. Untargeted LC-MS/MS profiling and semi-quantification of Gly-Pro-Yaa and Gly-Hyp-Yaa tripeptides in collagen hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hydroxyprolyl-Glycine in 24 H Urine Shows Higher Correlation with Meat Consumption than Prolyl-Hydroxyproline, a Major Collagen Peptide in Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of hydroxyprolyl-glycine (Hyp-Gly) in human blood after ingestion of collagen hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Prolyl-hydroxyproline: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl-hydroxyproline (Pro-Hyp), a dipeptide derived from the enzymatic hydrolysis of collagen, has emerged as a significant bioactive molecule with diverse physiological functions. Initially identified as a key component in human blood following gelatin ingestion, Pro-Hyp has been the subject of extensive research to elucidate its roles in cellular signaling and tissue homeostasis. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Pro-Hyp. It details the experimental protocols for its purification from collagen hydrolysates and its analytical determination. Furthermore, this guide presents key quantitative data and visualizes the known signaling pathways and experimental workflows, offering a valuable resource for researchers in the fields of biochemistry, cell biology, and drug development.

Discovery and Significance

The journey to understanding Prolyl-hydroxyproline began with early investigations into the metabolic fate of ingested collagen and gelatin. In 1902, Hermann Emil Fischer first isolated the amino acid hydroxyproline (B1673980) from hydrolyzed gelatin.[1] It wasn't until decades later that the specific dipeptide Pro-Hyp was identified as a major and highly bioavailable collagen-derived fragment in human plasma after the consumption of collagen hydrolysate.[2][3] This discovery was pivotal, as it suggested that the beneficial effects of collagen supplementation on skin and joint health might be mediated by these small, bioactive peptides rather than intact collagen or its constituent amino acids alone.

Subsequent research has demonstrated that Pro-Hyp exhibits a range of biological activities, including promoting the proliferation and migration of fibroblasts, inducing chemotactic activity in tendon cells, and enhancing chondrocyte differentiation.[4][5] These effects are primarily attributed to its ability to interact with cell surface receptors and modulate intracellular signaling pathways, positioning Pro-Hyp as a molecule of interest for therapeutic applications in tissue repair and regenerative medicine.

Isolation and Purification of Prolyl-hydroxyproline

The isolation of Pro-Hyp from a complex mixture of peptides in a collagen hydrolysate requires a multi-step approach involving enzymatic hydrolysis followed by chromatographic separation.

Experimental Protocols

2.1. Enzymatic Hydrolysis of Gelatin

This protocol describes the initial step of breaking down gelatin into smaller peptides, including Pro-Hyp.

-

Objective: To hydrolyze gelatin into a mixture of peptides of varying sizes.

-

Materials:

-

Bovine or porcine gelatin

-

Proteolytic enzymes (e.g., a combination of endopeptidases like Corolase® 7089, Bromelain, and Papain, followed by exopeptidases like Validase® FPII and Corolase® LAP)

-

Deionized water

-

pH meter

-

Incubator or water bath

-

-

Procedure:

-

Prepare a gelatin solution (e.g., 10% w/v) in deionized water.

-

Adjust the pH and temperature of the solution to the optimal conditions for the chosen endopeptidases (typically pH 6.0-6.5 and 50-60°C).

-

Add the endopeptidase cocktail to the gelatin solution (e.g., 0.05-0.15% v/w for each enzyme).

-

Incubate the mixture for a defined period (e.g., 4-8 hours) with gentle agitation to allow for initial hydrolysis.

-

Adjust the pH and temperature to the optimal conditions for the exopeptidases.

-

Add the exopeptidase cocktail (e.g., 0.025-0.075% w/w for each enzyme).

-

Continue the incubation for an extended period (e.g., 12-16 hours) to facilitate the cleavage of peptides into smaller fragments, including dipeptides.

-

Inactivate the enzymes by heating the hydrolysate (e.g., to 95°C for 15 minutes).

-

Centrifuge the hydrolysate to remove any insoluble material and collect the supernatant.

-

2.2. Fractionation by Gel Filtration Chromatography

This step separates the peptides in the hydrolysate based on their molecular size.

-

Objective: To enrich the fraction containing low molecular weight peptides, including Pro-Hyp.

-

Materials:

-

Gelatin hydrolysate supernatant

-

Gel filtration column (e.g., Sephadex G-25)

-

Elution buffer (e.g., deionized water)

-

Fraction collector

-

UV spectrophotometer

-

-

Procedure:

-

Equilibrate the gel filtration column with the elution buffer.

-

Load the gelatin hydrolysate supernatant onto the column.

-

Elute the peptides with the elution buffer at a constant flow rate (e.g., 1 mL/min).

-

Collect fractions of a defined volume (e.g., 5 mL).

-

Monitor the elution profile by measuring the absorbance of the fractions at 280 nm.

-

Pool the fractions corresponding to the low molecular weight peptides, which will contain the dipeptides.

-

2.3. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the final purification step to isolate Pro-Hyp from other small peptides.

-

Objective: To purify Prolyl-hydroxyproline to a high degree of homogeneity.

-

Materials:

-

Low molecular weight peptide fraction from gel filtration

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Fraction collector

-

-

Procedure:

-

Equilibrate the RP-HPLC column with a low concentration of Mobile Phase B (e.g., 5%).

-

Inject the low molecular weight peptide fraction onto the column.

-

Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 30% over 60 minutes).

-

Monitor the elution profile using a UV detector at 214 nm.

-

Collect the fractions corresponding to the peak that elutes at the expected retention time for Pro-Hyp (this will need to be determined using a Pro-Hyp standard).

-

Lyophilize the collected fractions to obtain pure Pro-Hyp.

-

Visualization of Experimental Workflow

Caption: Workflow for the isolation and purification of Prolyl-hydroxyproline.

Characterization of Prolyl-hydroxyproline

Once isolated, the identity and purity of Pro-Hyp are confirmed using analytical techniques.

Experimental Protocols

3.1. Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Objective: To assess the purity of the isolated Pro-Hyp and confirm its retention time.

-

Procedure: Similar to the preparative RP-HPLC protocol but using an analytical scale column and a faster gradient. The purity is determined by the presence of a single, sharp peak at the expected retention time compared to a Pro-Hyp standard.

3.2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the isolated dipeptide.

-

Procedure:

-

The purified Pro-Hyp sample is introduced into a mass spectrometer (e.g., via electrospray ionization - ESI).

-

The mass-to-charge ratio (m/z) of the molecular ion is determined. For Pro-Hyp (C₉H₁₄N₂O₄), the expected [M+H]⁺ ion is approximately m/z 215.10.

-

Quantitative Data

The concentration of Pro-Hyp can vary significantly depending on the source and the method of hydrolysis. Its levels in biological fluids are also of great interest.

| Parameter | Value | Source | Reference |

| Plasma Concentration of Pro-Hyp (after 5g collagen hydrolysate ingestion) | |||

| Cmax (Maximum Concentration) | 15.5 ± 3.0 nmol/mL | Human Plasma | [6] |

| Tmax (Time to Cmax) | 2 hours | Human Plasma | [6] |

| Concentration of Pro-Hyp in Fetal Bovine Serum (FBS) | 37-70% of total hydroxyprolyl peptides (approx. 70-100 µM total) | Commercial FBS | [7] |

| Yield of Pro-Hyp from Collagen (Estimated) | Varies depending on collagen type and hydrolysis method | Porcine Skin Collagen | [8] |

Biological Activity and Signaling Pathways

Pro-Hyp exerts its biological effects by interacting with cell surface receptors and activating intracellular signaling cascades. One of the key pathways identified involves the activation of β1-integrin and the subsequent phosphorylation of Extracellular signal-regulated kinase (ERK).

Signaling Pathway Diagram

Caption: Pro-Hyp induced β1-integrin/ERK signaling pathway.

The binding of Pro-Hyp to the β1-integrin receptor is thought to induce a conformational change that leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at Tyr-397.[9][10] This creates a binding site for the SH2 domain of Src kinase, leading to the formation of a FAK-Src signaling complex.[9] This complex can then activate the Ras-Raf-MEK-ERK signaling cascade through the recruitment of adaptor proteins like Grb2 and the guanine (B1146940) nucleotide exchange factor SOS.[11] Activated ERK translocates to the nucleus, where it phosphorylates transcription factors that regulate the expression of genes involved in cell proliferation, migration, and extracellular matrix production.[4]

Conclusion

Prolyl-hydroxyproline is a key bioactive dipeptide derived from collagen that plays a significant role in cellular regulation. The methodologies for its isolation, purification, and characterization are well-established, relying on a combination of enzymatic hydrolysis and chromatographic techniques. Understanding the quantitative aspects of its presence in biological systems and its mechanisms of action, particularly through the β1-integrin/ERK signaling pathway, provides a solid foundation for further research into its therapeutic potential. This technical guide serves as a comprehensive resource for scientists and researchers aiming to explore the multifaceted roles of Prolyl-hydroxyproline in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of integrin-β/FAK in cyclic mechanical stimulation in MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrin-Mediated Adhesion Regulates ERK Nuclear Translocation and Phosphorylation of Elk-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recruitment of focal adhesion kinase and paxillin to β1 integrin promotes cancer cell migration via mitogen activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | β1 Integrins as Therapeutic Targets to Disrupt Hallmarks of Cancer [frontiersin.org]

- 8. imrpress.com [imrpress.com]

- 9. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrin and Its Associated Proteins as a Mediator for Mechano-Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioactive Properties of Enzymatic Gelatin Hydrolysates Based on In Silico, In Vitro, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Bioactive Dipeptide H-Pro-Hyp-OH: A Deep Dive into its Signaling Pathways in Dermal Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The collagen-derived dipeptide Prolyl-hydroxyproline (H-Pro-Hyp-OH), a key bioactive component identified in the bloodstream following collagen hydrolysate ingestion, has garnered significant attention for its potent effects on dermal cell function.[1][[“]][3][4][5] This technical guide provides a comprehensive overview of the signaling pathways activated by this compound in dermal cells, primarily focusing on fibroblasts and keratinocytes. We will delve into the molecular mechanisms driving its well-documented effects on cell proliferation, migration, and the synthesis of crucial extracellular matrix (ECM) components such as hyaluronic acid and collagen. This document summarizes key quantitative data from pivotal studies, outlines detailed experimental protocols for investigating this compound's bioactivity, and presents visualized signaling cascades using Graphviz to facilitate a deeper understanding of its cellular impact.

Introduction

Orally ingested collagen is metabolized into smaller peptides, with this compound being one of the most abundant and biologically active forms detected in circulation.[1][[“]][6] This dipeptide has been shown to exert beneficial effects on skin health, including improved hydration, elasticity, and wound healing.[7][8][9] Understanding the precise signaling pathways it modulates within dermal cells is paramount for its application in dermatology, cosmetics, and regenerative medicine. This guide aims to consolidate the current knowledge on this compound's mechanism of action at the cellular level.

Core Signaling Pathways of this compound in Dermal Fibroblasts

This compound orchestrates a range of cellular responses in dermal fibroblasts primarily by stimulating proliferation and enhancing the synthesis of key extracellular matrix components. These effects are mediated through the activation of specific intracellular signaling cascades.

Stimulation of Cell Proliferation and Migration

This compound has been demonstrated to significantly increase the proliferation and migration of dermal fibroblasts.[1][3][4][5][10] This is a critical aspect of its role in wound healing and skin rejuvenation. Studies have shown that this compound can stimulate fibroblast growth, leading to an increased number of cells migrating from skin explants.[3][4][5][10] This effect is dose-dependent and has been observed to be abolished by mitomycin C, an inhibitor of cell proliferation.[5][10][11]

One of the key pathways implicated in this compound-induced cell proliferation is the Extracellular signal-regulated kinase (ERK) pathway , a subset of the Mitogen-Activated Protein Kinase (MAPK) cascade. Activation of the ERK pathway is a central event in regulating cell growth and survival. This compound treatment leads to the phosphorylation and activation of ERK, which in turn promotes cell cycle progression and proliferation.[12]

Additionally, this compound has been shown to influence fibroblast motility through the regulation of β1-integrin, a cell surface receptor crucial for cell-matrix interactions and migration.[12]

Upregulation of Hyaluronic Acid Synthesis

A hallmark of this compound's bioactivity is its potent stimulation of hyaluronic acid (HA) synthesis in dermal fibroblasts.[1][[“]] This is primarily achieved through the upregulation of Hyaluronan Synthase 2 (HAS2), the key enzyme responsible for HA production.[1][[“]] The signaling cascade leading to this effect involves the Signal Transducer and Activator of Transcription 3 (STAT3) pathway . This compound induces the phosphorylation of STAT3, which then translocates to the nucleus and activates the transcription of the HAS2 gene.[1][[“]] The inhibition of protein kinases with agents like genistein (B1671435) or H7 has been shown to abolish this this compound-induced HAS2 mRNA stimulation, confirming the involvement of kinase-mediated signaling.[1][[“]]

Enhancement of Collagen Synthesis

This compound, along with other collagen-derived peptides, is known to stimulate the production of type I collagen by dermal fibroblasts.[7][13] This is a fundamental aspect of its anti-aging and wound healing properties. The proposed mechanism involves the activation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway .[13][14] This pathway is a central regulator of ECM protein synthesis. While the direct interaction of this compound with TGF-β receptors is still under investigation, it is hypothesized to potentiate TGF-β signaling, leading to the phosphorylation and nuclear translocation of Smad proteins, which subsequently activate the transcription of collagen genes.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative findings from key studies on the effects of this compound on dermal fibroblasts.

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| Cell Proliferation | Human Dermal Fibroblasts | 200 nmol/mL | 1.5-fold increase | [1][[“]] |

| Hyaluronic Acid Synthesis | Human Dermal Fibroblasts | 200 nmol/mL | 3.8-fold increase | [1][[“]] |

| HAS2 mRNA Levels | Human Dermal Fibroblasts | 200 nmol/mL | 2.3-fold elevation | [1][[“]] |

| Fibroblast Migration | Mouse Skin Fibroblasts | 200 nmol/mL | Significant increase after 72h | [5][10] |

| Fibroblast Growth on Collagen Gel | Mouse Skin Fibroblasts | 0-1000 nmol/mL | Dose-dependent enhancement | [3][4][5][10][11] |

| Phospho-ERK Upregulation | Mouse Tendon Cells | 200 µg/mL | ~6.0-fold increase | [12] |

Visualized Signaling Pathways and Workflows

To provide a clearer understanding of the molecular interactions, the following diagrams were generated using Graphviz (DOT language).

Caption: this compound signaling pathway for hyaluronic acid synthesis.

Caption: this compound signaling for fibroblast proliferation.

Caption: General experimental workflow for studying this compound effects.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for studying the effects of this compound on dermal cells.

Cell Culture

-

Cell Line: Primary human dermal fibroblasts (HDFs) are typically used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. It is crucial to use FBS that is free from low molecular weight hydroxyprolyl peptides to avoid masking the effects of exogenously added this compound.[15]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (WST-1 or MTT Assay)

-

Seed HDFs in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Starve the cells in serum-free DMEM for 24 hours to synchronize the cell cycle.

-

Treat the cells with varying concentrations of this compound (e.g., 0-1000 nmol/mL) in serum-free DMEM for 48-72 hours.

-

Add WST-1 or MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the untreated control.

Hyaluronic Acid Quantification (ELISA)

-

Culture HDFs in 24-well plates until they reach confluence.

-

Treat the cells with this compound in serum-free DMEM for 48 hours.

-

Collect the culture supernatant.

-

Quantify the amount of hyaluronic acid in the supernatant using a commercially available Hyaluronic Acid ELISA kit, following the manufacturer's instructions.

-

Normalize the results to the total protein content of the cell lysate.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Treat HDFs with this compound for a specified time (e.g., 24 hours).

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qPCR using specific primers for target genes (e.g., HAS2, COL1A1) and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the ΔΔCt method.

Western Blotting for Protein Phosphorylation

-

Treat HDFs with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., phospho-STAT3, phospho-ERK) and total proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a potent bioactive dipeptide that directly influences the behavior of dermal fibroblasts, promoting a regenerative and anti-aging phenotype. Its ability to stimulate cell proliferation, migration, and the synthesis of hyaluronic acid and collagen is underpinned by the activation of key signaling pathways, including the STAT3, ERK/MAPK, and likely the TGF-β/Smad pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in skin health and disease. Future research should focus on identifying the specific cell surface receptors for this compound and further elucidating the crosstalk between its various signaling cascades.

References

- 1. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. shop.bachem.com [shop.bachem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchmap.jp [researchmap.jp]

- 12. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. H-Gly-Pro-Hyp-OH | Tripeptide 29 | Anti-photoaging | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Prolyl-hydroxyproline: A Key Regulator of the Extracellular Matrix

An In-depth Technical Guide on the Core Mechanisms and Therapeutic Potential of a Bioactive Dipeptide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Its dynamic remodeling is crucial for tissue homeostasis, and dysregulation of this process is implicated in various pathologies, including skin aging and fibrosis. Prolyl-hydroxyproline (Pro-Hyp), a major bioactive dipeptide derived from collagen metabolism, has emerged as a significant modulator of ECM components. This technical guide provides a comprehensive overview of the effects of Pro-Hyp on the ECM, detailing its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. Quantitative data from key studies are summarized, and signaling and experimental workflows are visualized to facilitate a deeper understanding of this promising molecule.

Introduction to Prolyl-hydroxyproline (Pro-Hyp)

Prolyl-hydroxyproline (Pro-Hyp) is a dipeptide that is abundant in collagen and is released during collagen turnover or the ingestion of collagen hydrolysates.[1] Following oral administration, Pro-Hyp is absorbed into the bloodstream and distributed to various tissues, including the skin and cartilage.[2][3][4] Its presence in these tissues suggests a physiological role in modulating cellular functions, particularly those related to the maintenance and repair of the extracellular matrix.[4] Research has increasingly pointed towards Pro-Hyp's ability to stimulate key cellular players, such as fibroblasts, to produce essential ECM components, thereby offering potential therapeutic applications in dermatology, wound healing, and joint health.[1][5]

Mechanism of Action: Pro-Hyp's Influence on Fibroblasts and the ECM

Fibroblasts are the primary cells responsible for synthesizing and remodeling the ECM. Pro-Hyp exerts its effects by directly influencing fibroblast activity, leading to increased production of crucial ECM components like collagen and hyaluronic acid.

Stimulation of Fibroblast Proliferation and Migration

In vitro studies have consistently demonstrated that Pro-Hyp stimulates the proliferation and migration of fibroblasts.[6][7] In a study using mouse skin fibroblasts, the addition of Pro-Hyp at a concentration of 200 nmol/mL significantly increased the number of fibroblasts migrating from skin explants after 72 hours of incubation.[7] This effect was found to be dependent on cell proliferation, as it was abolished by the addition of mitomycin C, an inhibitor of cell division.[7] Furthermore, Pro-Hyp has been shown to enhance the growth of fibroblasts cultured on collagen gels in a dose-dependent manner, suggesting it can overcome the growth-suppressive environment of a dense collagen matrix.[7][8] Notably, Pro-Hyp appears to specifically trigger the growth of p75NTR-positive fibroblasts, a subpopulation of fibroblasts associated with wound healing.[5][9]

Upregulation of Extracellular Matrix Synthesis

Pro-Hyp has a marked effect on the synthesis of key ECM molecules:

-

Hyaluronic Acid (HA) Synthesis: Pro-Hyp significantly enhances the production of hyaluronic acid, a major glycosaminoglycan in the ECM responsible for hydration and lubrication. In cultured human dermal fibroblasts, Pro-Hyp at 200 nmol/mL led to a 3.8-fold increase in hyaluronic acid synthesis.[10] This increase is associated with a 2.3-fold elevation in the mRNA levels of hyaluronan synthase 2 (HAS2), a key enzyme in HA production.[10] The crucial role of HAS2 in this process was confirmed by siRNA-mediated knockdown of the HAS2 gene, which inhibited the Pro-Hyp-induced increase in HA synthesis.[10]

-

Collagen Synthesis: As a component of collagen itself, Pro-Hyp also appears to support the synthesis of new collagen molecules. While direct quantitative data on Pro-Hyp-induced collagen synthesis is less defined in the provided search results, its role in promoting fibroblast proliferation and the expression of osteogenic markers like Col1α1 in osteoblasts suggests a positive regulatory role in collagen production.[5][11]

Signaling Pathways Activated by Pro-Hyp

Pro-Hyp exerts its cellular effects through the activation of specific intracellular signaling pathways. Two key pathways that have been identified are the STAT3 and Foxg1 signaling cascades.

The STAT3 Signaling Pathway in Hyaluronic Acid Synthesis

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is implicated in the Pro-Hyp-induced synthesis of hyaluronic acid. Pro-Hyp has been shown to elevate the phosphorylation of STAT3 in human dermal fibroblasts within 60 minutes of treatment.[10] The activation of STAT3 is a critical step leading to the upregulation of HAS2 gene expression.[10] Inhibition of protein kinases with agents like genistein (B1671435) or H7 has been shown to abolish the stimulatory effect of Pro-Hyp on HAS2 mRNA levels, further confirming the involvement of a kinase-dependent signaling cascade leading to STAT3 activation.[10]

The Foxg1 Signaling Pathway in Osteogenic Differentiation

In the context of bone formation, Pro-Hyp has been shown to promote osteoblast differentiation through a mechanism involving the Forkhead box G1 (Foxg1) transcription factor.[5][11] Pro-Hyp directly binds to Foxg1, causing a conformational change that disrupts the interaction between Foxg1 and Runt-related transcription factor 2 (Runx2).[4][12] This dissociation appears to be a key step in promoting the expression of osteogenic genes like Runx2 and osterix.[5][11] The knockdown of Foxg1 has been shown to abolish the enhancing effect of Pro-Hyp on the expression of these osteoblastic genes.[11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of Pro-Hyp.

Table 1: Effect of Prolyl-hydroxyproline on Fibroblast Proliferation and Migration

| Parameter | Cell Type | Pro-Hyp Concentration | Incubation Time | Result | Reference |

| Cell Proliferation | Human Dermal Fibroblasts | 200 nmol/mL | - | 1.5-fold increase | [10] |

| Fibroblast Migration | Mouse Skin Fibroblasts | 200 nmol/mL | 72 hours | Significant increase in migrating cells | [7] |

| Fibroblast Growth on Collagen Gel | Mouse Skin Fibroblasts | 0-1000 nmol/mL | - | Dose-dependent enhancement | [7] |

Table 2: Effect of Prolyl-hydroxyproline on Extracellular Matrix Synthesis

| Parameter | Cell Type | Pro-Hyp Concentration | Result | Reference |

| Hyaluronic Acid Synthesis | Human Dermal Fibroblasts | 200 nmol/mL | 3.8-fold increase | [10] |

| HAS2 mRNA Expression | Human Dermal Fibroblasts | 200 nmol/mL | 2.3-fold increase | [10] |

| Runx2, osterix, Col1α1 mRNA Expression | MC3T3-E1 Osteoblastic Cells | - | Increased expression | [5][11] |

Experimental Protocols: A Methodological Overview

The following section provides a summary of the experimental methodologies commonly employed in the investigation of Pro-Hyp's effects on the ECM.

Cell Culture

-

Fibroblast Isolation and Culture: Primary fibroblasts are often isolated from mouse or human skin explants.[8] The tissue is cut into small pieces and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[8] Fibroblasts migrate out from the tissue and are then subcultured. For experiments, cells are typically seeded in multi-well plates.[8] It is important to note that some commercial lots of FBS may contain endogenous hydroxyprolyl peptides, which can mask the effects of exogenously added Pro-Hyp.[2] Therefore, using FBS that is free from low molecular weight compounds is recommended for such studies.[2]

-

Osteoblast Culture: The MC3T3-E1 cell line is a common model for studying osteoblast differentiation.[5][11] These cells are cultured in appropriate media, and differentiation can be induced by the addition of ascorbic acid and β-glycerophosphate.

Cell Proliferation and Migration Assays

-

Cell Proliferation Assay: Cell proliferation can be quantified using colorimetric assays such as the Cell Counting Kit-8 (CCK-8), which measures the metabolic activity of viable cells.[8]

-

Fibroblast Migration Assay: A common method involves culturing skin explants in a multi-well plate and counting the number of fibroblasts that migrate out from the tissue onto the plate surface over a period of time.[7][13] The effect of proliferation on migration can be assessed by treating the cells with mitomycin C.[7][13]

Extracellular Matrix Component Analysis

-

Hyaluronic Acid Quantification: The amount of hyaluronic acid in cell culture supernatants can be measured using an ELISA-based assay that utilizes a hyaluronic acid binding protein.[14][15]

-

Collagen Synthesis Assay: Collagen production can be estimated by measuring the hydroxyproline (B1673980) content in cell lysates and culture media after acid hydrolysis.[8]

Gene Expression Analysis

-

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cultured cells, and the expression levels of target genes such as HAS2, Runx2, and osterix are quantified by qRT-PCR using gene-specific primers.[16][17]

Signaling Pathway Analysis

-

Western Blotting for Protein Phosphorylation: To investigate the activation of signaling pathways, the phosphorylation status of key proteins like STAT3 is assessed by Western blotting.[18] Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the protein.[18][19]

-

siRNA-Mediated Gene Knockdown: To confirm the role of specific genes in a signaling pathway, small interfering RNAs (siRNAs) are used to silence the expression of the target gene (e.g., HAS2, Foxg1).[20][21] The effect of the knockdown on the cellular response to Pro-Hyp is then evaluated.

Conclusion and Future Directions